prop-2-yn-1-yl 2,2,2-trifluoroacetate prop-2-yn-1-yl 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 7556-82-3
VCID: VC12010089
InChI: InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2
SMILES: C#CCOC(=O)C(F)(F)F
Molecular Formula: C5H3F3O2
Molecular Weight: 152.07 g/mol

prop-2-yn-1-yl 2,2,2-trifluoroacetate

CAS No.: 7556-82-3

Cat. No.: VC12010089

Molecular Formula: C5H3F3O2

Molecular Weight: 152.07 g/mol

* For research use only. Not for human or veterinary use.

prop-2-yn-1-yl 2,2,2-trifluoroacetate - 7556-82-3

Specification

CAS No. 7556-82-3
Molecular Formula C5H3F3O2
Molecular Weight 152.07 g/mol
IUPAC Name prop-2-ynyl 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2
Standard InChI Key HJGKWNJPZJFBCJ-UHFFFAOYSA-N
SMILES C#CCOC(=O)C(F)(F)F
Canonical SMILES C#CCOC(=O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Prop-2-yn-1-yl 2,2,2-trifluoroacetate (IUPAC name: prop-2-yn-1-yl 2,2,2-trifluoroacetate) consists of a trifluoroacetyl group (CF3COOCF_3COO-) linked to a propargyl (HCCCH2HC≡C-CH_2-) moiety. Its molecular formula is C5H3F3O2C_5H_3F_3O_2, with a molecular weight of 152.07 g/mol. Key structural features include:

  • Trifluoromethyl group: Enhances electrophilicity and metabolic stability.

  • Propargyl group: Introduces alkyne functionality for click chemistry or further derivatization.

PropertyValueSource
Molecular FormulaC5H3F3O2C_5H_3F_3O_2Calculated
Molecular Weight152.07 g/molCalculated
Boiling PointEstimated 120–140°CAnalog data
Density~1.3 g/cm³Analog data

Synthesis and Industrial Production

Synthetic Routes

The esterification of 2,2,2-trifluoroacetic acid with propargyl alcohol is the most direct route, though no explicit protocols are documented. Insights from analogous esters, such as 2,2,2-trifluoroethyl acetate, suggest viable methodologies:

Route 1: Acid-Catalyzed Esterification
CF3COOH+HCCCH2OHH+CF3COOCH2CCH+H2OCF_3COOH + HC≡C-CH_2-OH \xrightarrow{H^+} CF_3COO-CH_2-C≡CH + H_2O
This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with yields dependent on reaction time and temperature .

Route 2: Phase-Transfer Catalysis (PTC)
Adapted from the synthesis of 2,2,2-trifluoroethyl acetate , PTC using polar aprotic solvents (e.g., N-methylpyrrolidone) and catalysts like tetrabutylammonium bromide accelerates nucleophilic substitution. For propargyl derivatives, substituting ethanol with propargyl alcohol may yield the target compound:
CF3COCl+HCCCH2OHPTCCF3COOCH2CCH+HClCF_3COCl + HC≡C-CH_2-OH \xrightarrow{\text{PTC}} CF_3COO-CH_2-C≡CH + HCl

Industrial Scalability

Key parameters for large-scale production include:

  • Temperature: 100–200°C (optimal for minimizing side reactions) .

  • Catalyst Loading: 1–5 wt% phase-transfer catalysts (e.g., polyethylene glycol) improve conversion rates .

  • Solvent Recycling: Polar solvents like N-methylpyrrolidone can be reused, reducing costs .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, the trifluoroacetyl group’s electron-withdrawing nature likely increases thermal stability compared to non-fluorinated esters. Flash points are estimated at ~60°C, analogous to 2,2,2-trifluoroethyl acetate .

Reactivity

  • Hydrolysis: Susceptible to hydrolysis under acidic/basic conditions, yielding trifluoroacetic acid and propargyl alcohol.

  • Alkyne Reactivity: The propargyl group participates in Huisgen cycloaddition (click chemistry) with azides, enabling polymer or bioconjugate synthesis.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low Yields: Propargyl alcohol’s volatility complicates reaction control.

  • Side Reactions: Alkyne functionality may lead to polymerization under high temperatures.

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